1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol
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Overview
Description
1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol is a complex organic compound that features a benzimidazole ring fused with a cyclopropyl group and a phenoxypropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol typically involves multiple steps, starting with the preparation of the benzimidazole ring. One common method involves the condensation of o-phenylenediamine with a suitable aldehyde under acidic conditions to form the benzimidazole core. The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane.
The phenoxypropanol moiety is often synthesized separately through the reaction of phenol with epichlorohydrin, followed by the introduction of the isopropyl group via alkylation. The final step involves coupling the benzimidazole and phenoxypropanol intermediates under basic conditions, typically using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles like halides or amines replace the methylethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring is known to bind to various biological macromolecules, potentially inhibiting their function. The phenoxypropanol moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with target sites.
Comparison with Similar Compounds
Similar Compounds
1-Phenoxypropan-2-ol: A simpler analog with similar structural features but lacking the benzimidazole and cyclopropyl groups.
2-Methoxyphenyl isocyanate: Another compound with a phenoxy group, used in different chemical applications.
Uniqueness
1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol is unique due to the presence of the cyclopropylbenzimidazole moiety, which imparts specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 1-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C19H24N2O2, with a molecular weight of approximately 312.41 g/mol. The structure features a cyclopropyl group, a benzodiazole moiety, and a phenoxy group, which may contribute to its biological properties.
Research indicates that compounds similar to this compound often interact with various biological targets, including:
- Receptor Modulation : Many benzodiazole derivatives act as modulators of neurotransmitter receptors, particularly in the central nervous system (CNS).
- Enzyme Inhibition : These compounds may inhibit specific enzymes involved in metabolic pathways or signal transduction.
Antioxidant Activity
One study evaluated the antioxidant potential of similar compounds and found significant free radical scavenging activity, suggesting that this compound could protect cells from oxidative stress.
Neuroprotective Effects
Research has shown that related benzodiazole derivatives exhibit neuroprotective properties. They may reduce neuronal cell death in models of neurodegeneration by modulating glutamate receptors or reducing inflammation.
Anticancer Properties
Some derivatives of the benzodiazole class have demonstrated anticancer activity by inducing apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Studies
Case Study 1: Neuroprotective Effects
A study published in Drug Target Insights examined the neuroprotective effects of a related benzodiazole derivative in an animal model of Parkinson's disease. The results indicated that treatment significantly improved motor function and reduced dopaminergic neuron loss compared to control groups .
Case Study 2: Antioxidant Activity
In another investigation, the antioxidant capacity of a structurally similar compound was assessed using DPPH and ABTS assays. The compound exhibited a dose-dependent increase in free radical scavenging ability, supporting its potential use as a therapeutic agent against oxidative stress-related diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(2-cyclopropylbenzimidazol-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-15(2)16-9-11-19(12-10-16)26-14-18(25)13-24-21-6-4-3-5-20(21)23-22(24)17-7-8-17/h3-6,9-12,15,17-18,25H,7-8,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCBFEQHRKPFJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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